molecular formula C12H14N2 B15322756 8-Propylquinolin-5-amine

8-Propylquinolin-5-amine

Cat. No.: B15322756
M. Wt: 186.25 g/mol
InChI Key: BOQIVLMMXVESSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propylquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a propyl group at the 8th position and an amine group at the 5th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Propylquinolin-5-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 8-Propylquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Propylquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antimalarial activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential in treating infectious diseases and as an anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 8-Propylquinolin-5-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, its ability to chelate metal ions can enhance its biological activity .

Comparison with Similar Compounds

Uniqueness: 8-Propylquinolin-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

8-propylquinolin-5-amine

InChI

InChI=1S/C12H14N2/c1-2-4-9-6-7-11(13)10-5-3-8-14-12(9)10/h3,5-8H,2,4,13H2,1H3

InChI Key

BOQIVLMMXVESSE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=C(C=C1)N)C=CC=N2

Origin of Product

United States

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